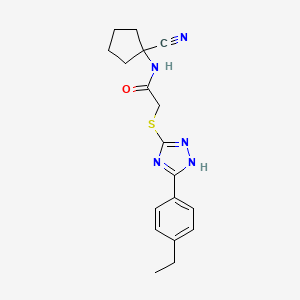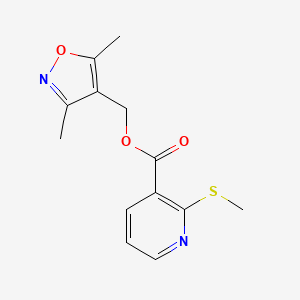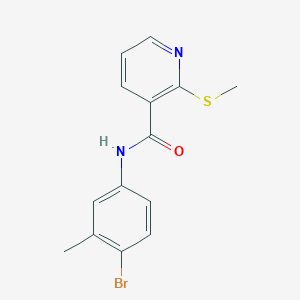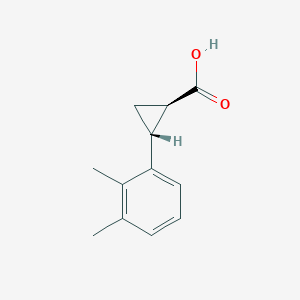
3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide is a synthetic organic compound that belongs to the class of quinuclidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the quinuclidine core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the formylamino group: This step may involve formylation reactions using reagents such as formic acid or formamide.
Attachment of the isopropylphenyl group: This can be done through substitution reactions using isopropylphenyl halides or related compounds.
Formation of the carboxamide group: This step may involve amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
化学反応の分析
Types of Reactions
3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This may involve nucleophilic or electrophilic substitution reactions using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide would depend on its specific biological target. Generally, quinuclidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and produce therapeutic effects.
類似化合物との比較
Similar Compounds
Quinuclidine: The parent compound of the quinuclidine derivatives.
N-(4-isopropylphenyl)quinuclidine: A related compound with similar structural features.
3-(formylamino)quinuclidine: Another derivative with a formylamino group.
Uniqueness
3-(formylamino)-N-(4-isopropylphenyl)quinuclidine-3-carboxamide is unique due to the presence of both the formylamino and isopropylphenyl groups, which may confer distinct biological activities and chemical properties compared to other quinuclidine derivatives.
特性
分子式 |
C18H25N3O2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
3-formamido-N-(4-propan-2-ylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)14-3-5-16(6-4-14)20-17(23)18(19-12-22)11-21-9-7-15(18)8-10-21/h3-6,12-13,15H,7-11H2,1-2H3,(H,19,22)(H,20,23) |
InChIキー |
LXYQBOPXSFCPIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2(CN3CCC2CC3)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)

![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)

![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)
![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)

![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)

